molecular formula C22H42O4 B14655250 Dipentyl dodecanedioate CAS No. 41792-53-4

Dipentyl dodecanedioate

Cat. No.: B14655250
CAS No.: 41792-53-4
M. Wt: 370.6 g/mol
InChI Key: HEIAMWSPPFJNTH-UHFFFAOYSA-N
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Description

Dipentyl dodecanedioate is an organic compound that belongs to the class of esters It is formed by the esterification of dodecanedioic acid with pentanol

Preparation Methods

Synthetic Routes and Reaction Conditions

Dipentyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the solvent, allowing the water formed during the reaction to be continuously removed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Dipentyl dodecanedioate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and pentanol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products Formed

    Hydrolysis: Dodecanedioic acid and pentanol.

    Reduction: Dodecanediol and pentanol.

    Transesterification: A different ester and alcohol depending on the reacting alcohol.

Scientific Research Applications

Dipentyl dodecanedioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential as a component in pharmaceutical formulations.

    Industry: Utilized in the production of high-performance lubricants and as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of dipentyl dodecanedioate depends on its application. In drug delivery systems, it acts as a carrier molecule, facilitating the transport of active pharmaceutical ingredients to target sites. The ester bond can be hydrolyzed in biological environments, releasing the active compounds. The molecular targets and pathways involved vary depending on the specific application and the active compounds being delivered.

Comparison with Similar Compounds

Similar Compounds

    Dibutyl dodecanedioate: Similar ester formed with butanol instead of pentanol.

    Diethyl dodecanedioate: Ester formed with ethanol.

    Dimethyl dodecanedioate: Ester formed with methanol.

Uniqueness

Dipentyl dodecanedioate is unique due to its specific esterification with pentanol, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to similar esters like dibutyl dodecanedioate provides different solubility and compatibility characteristics, making it suitable for specific applications in various industries.

Properties

CAS No.

41792-53-4

Molecular Formula

C22H42O4

Molecular Weight

370.6 g/mol

IUPAC Name

dipentyl dodecanedioate

InChI

InChI=1S/C22H42O4/c1-3-5-15-19-25-21(23)17-13-11-9-7-8-10-12-14-18-22(24)26-20-16-6-4-2/h3-20H2,1-2H3

InChI Key

HEIAMWSPPFJNTH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCC

Origin of Product

United States

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